molecular formula C15H13NO4 B12703739 Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester CAS No. 88599-49-9

Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester

Katalognummer: B12703739
CAS-Nummer: 88599-49-9
Molekulargewicht: 271.27 g/mol
InChI-Schlüssel: DAOKQLIWUHRVQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester is an organic compound with the molecular formula C15H13NO3. This compound is a derivative of benzoic acid and is characterized by the presence of an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with 3-methylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 3-methylphenol, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and participate in hydrophobic interactions with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzoic acid, 2-((aminocarbonyl)oxy)-, 5-chloro-3-methylphenyl ester
  • Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methylphenyl ester

Uniqueness

Benzoic acid, 2-((aminocarbonyl)oxy)-, 3-methylphenyl ester is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

88599-49-9

Molekularformel

C15H13NO4

Molekulargewicht

271.27 g/mol

IUPAC-Name

(3-methylphenyl) 2-carbamoyloxybenzoate

InChI

InChI=1S/C15H13NO4/c1-10-5-4-6-11(9-10)19-14(17)12-7-2-3-8-13(12)20-15(16)18/h2-9H,1H3,(H2,16,18)

InChI-Schlüssel

DAOKQLIWUHRVQX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2OC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.